
LASSBio-873
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LASSBio-873 is a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative developed by the Federal University of Rio de Janeiro. This compound has shown potential in treating nervous system diseases, particularly for its analgesic and sedative properties . It is currently in the preclinical phase of research and development .
Méthodes De Préparation
The synthesis of LASSBio-873 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and quality control.
Analyse Des Réactions Chimiques
LASSBio-873 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives.
Mécanisme D'action
LASSBio-873 exerts its effects primarily through the activation of muscarinic cholinergic receptors. This activation leads to a cascade of intracellular events that modulate pain perception and inflammatory responses. The compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders . The specific molecular targets include the M2 and M4 subtypes of muscarinic receptors, which play crucial roles in mediating the compound’s analgesic and sedative effects .
Comparaison Avec Des Composés Similaires
LASSBio-873 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
LASSBio-294: Another pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative with distinct cardiovascular effects.
LASSBio-785: A related compound with different pharmacological properties.
The uniqueness of this compound lies in its potent analgesic and anti-inflammatory effects, which are mediated through muscarinic receptor activation. This sets it apart from other compounds that may target different receptors or have varying efficacy profiles .
Propriétés
Formule moléculaire |
C21H13N5O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3-methyl-11-(4-nitrophenyl)-5-phenyl-4,5,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8-tetraene-10,12-dione |
InChI |
InChI=1S/C21H13N5O4/c1-12-17-18-16(11-22-19(17)25(23-12)14-5-3-2-4-6-14)20(27)24(21(18)28)13-7-9-15(10-8-13)26(29)30/h2-11H,1H3 |
Clé InChI |
STCOXCNGCBGUIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=NC=C3C(=C12)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


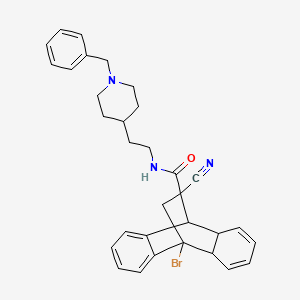
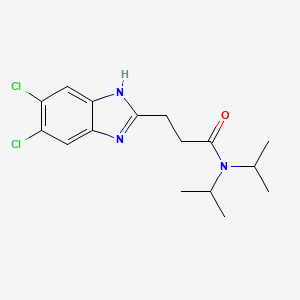


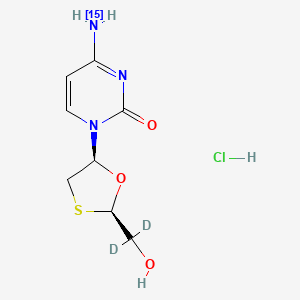
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)
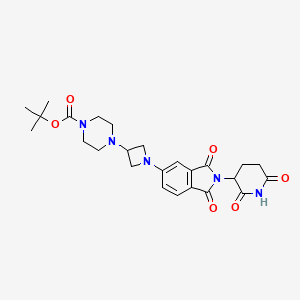

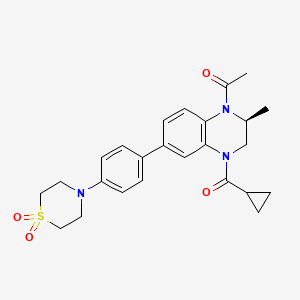


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)


